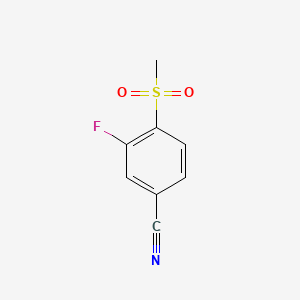

3-Fluoro-4-(methylsulfonyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGBJSGRIDYZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672896 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185946-05-8 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-Fluoro-4-(methylsulfonyl)benzonitrile

The "Ortho-Activated" Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS: 185946-05-8 ) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility lies in the unique electronic interplay between its three functional groups: a nitrile (cyano), a fluorine atom, and a methylsulfonyl group.

Unlike simple aryl halides, this molecule acts as a regioselective electrophile . The presence of the bulky, strongly electron-withdrawing methylsulfonyl group at the para position (relative to the nitrile) activates the ortho-fluorine (C3) toward secondary Nucleophilic Aromatic Substitution (SNAr). This allows medicinal chemists to rapidly diversify the scaffold with amines, alkoxides, or thiols under mild conditions, making it a cornerstone intermediate for kinase inhibitors and metabolic disease therapeutics.

Physicochemical Profile

| Property | Data |

| Chemical Name | 3-Fluoro-4-(methylsulfonyl)benzonitrile |

| CAS Number | 185946-05-8 |

| Molecular Formula | C₈H₆FNO₂S |

| Molecular Weight | 199.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 128–132 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Key Precursor | 3-Fluoro-4-(methylthio)benzonitrile (CAS: 185946-04-7) |

Synthetic Accessibility & Logic

The synthesis of this target is a lesson in chemoselectivity . Direct sulfonation of benzonitriles is often harsh and non-selective. Therefore, the industry-standard route employs a "Sulfide-to-Sulfone" oxidation strategy, preceded by a regiocontrolled SNAr reaction.

The Synthetic Workflow[1][2][3]

-

Step 1: Regioselective SNAr (The Critical Step)

-

Reagent: Sodium thiomethoxide (NaSMe).

-

Mechanism: The nitrile group (-CN) at C1 is a stronger activator for SNAr than the fluorine at C3. Consequently, the nucleophile (MeS⁻) attacks C4 (para to -CN) rather than C3 (meta to -CN).

-

Step 2: Exhaustive Oxidation

-

Reagent: m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone®.

-

Logic: The sulfur atom is oxidized from oxidation state -2 (sulfide) to +4 (sulfoxide) and finally +6 (sulfone). Two equivalents of oxidant are strictly required to prevent the isolation of the sulfoxide impurity.

-

Visualization of Synthesis Pathway

Caption: Figure 1. Step-wise synthesis highlighting the regioselective installation of the sulfide followed by oxidative transformation.

Reactivity Profile: The "Hot Spot" Mechanism

The core value of 3-Fluoro-4-(methylsulfonyl)benzonitrile is its reactivity after synthesis. It serves as an electrophile for a second SNAr reaction.

Mechanistic Insight (The "Why")

In the final molecule, the Fluorine atom is located at C3.

-

It is meta to the Nitrile (C1).

-

It is ortho to the Methylsulfonyl (C4).

While meta-activation is weak, the ortho-sulfonyl group is a massive electron-withdrawing group (Hammett σ-constant ~0.72). It creates a significant positive electrostatic potential at the C3 carbon. This makes the C3-Fluorine highly labile, allowing it to be displaced by amines or alkoxides to generate complex pharmaceutical cores.

Caption: Figure 2. Mechanistic map showing how the sulfone group activates the C3-Fluorine for subsequent drug design modifications.

Detailed Experimental Protocol

Objective: Synthesis of 3-Fluoro-4-(methylsulfonyl)benzonitrile from the sulfide precursor. Scale: 10 mmol (Laboratory Scale).

Reagents

-

3-Fluoro-4-(methylthio)benzonitrile (1.67 g, 10 mmol).

-

m-CPBA (70-75% purity, ~5.0 g, ~22 mmol).

-

Dichloromethane (DCM) (50 mL).

-

Saturated NaHCO₃ solution.

-

Sodium Thiosulfate (10% aq).

Step-by-Step Procedure

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.67 g of the sulfide precursor in 50 mL of DCM. Cool the solution to 0°C using an ice bath.

-

Oxidant Addition: Slowly add m-CPBA (5.0 g) portion-wise over 15 minutes. Reasoning: Exothermic reaction control prevents over-heating and side reactions.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4 hours.

-

Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate (Hexane:EtOAc 2:1).

-

Checkpoint: The starting material (high R_f) and the intermediate sulfoxide (mid R_f) must be completely consumed. The sulfone product will appear as a distinct spot.

-

-

Quenching: Pour the reaction mixture into 50 mL of 10% sodium thiosulfate solution. Stir vigorously for 10 minutes. Reasoning: This destroys excess peroxides (safety critical).

-

Extraction: Separate the organic layer. Wash with saturated NaHCO₃ (2 x 50 mL) to remove m-chlorobenzoic acid byproduct.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude purity is often >95%.

Applications in Drug Discovery

This scaffold is frequently utilized in the design of:

-

Kinase Inhibitors: The benzonitrile motif mimics the adenine ring of ATP, while the sulfone provides a hydrogen bond acceptor for the kinase hinge region.

-

Metabolic Stability: Replacing a hydrogen or a simple halogen with a methylsulfonyl group often blocks metabolic oxidation at that position (CYP450 blocking), extending the half-life of the drug candidate.

-

Bioisosteres: The nitrile group can be hydrolyzed later to a primary amide or converted to a tetrazole, offering versatile exit vectors for lead optimization.

References

-

Accela ChemBio. (2024). Product Catalog: 3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 185946-05-8).[7] Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

Sources

- 1. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-fluoro-4-(methylthio)benzonitrile 95% | CAS: 185946-04-7 | AChemBlock [achemblock.com]

- 5. CAS:185946-04-7 | C8H6FNS | 3-fluoro-4-(methylthio)benzonitrile | Pharmalego [pharmalego.com]

- 6. 3-fluoro-4-(methylthio)benzonitrile | China | Manufacturer | Qingdao RENAS Polymer Material Co., Ltd. [m.chemicalbook.com]

- 7. 45434-02-4,[1-(Aminomethyl)cyclopropyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

3-Fluoro-4-(methylsulfonyl)benzonitrile: A Strategic Scaffold for SNAr Diversification

[1]

Executive Summary

3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 185946-05-8) is a highly specialized electrophilic building block used extensively in the discovery of targeted therapeutics, most notably Hypoxia-Inducible Factor-2 alpha (HIF-2

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | 3-Fluoro-4-(methylsulfonyl)benzonitrile |

| CAS Number | 185946-05-8 |

| Molecular Formula | C |

| Molecular Weight | 199.20 g/mol |

| SMILES | CS(=O)(=O)C1=C(C=C(C=C1)C#N)F |

| InChI Key | XJLXFANJXYVEMO-UHFFFAOYSA-N |

Electronic Architecture

The reactivity of this molecule is defined by the cooperative electronic effects of its substituents. The sulfone (-SO

-

Activation: The C3-Fluorine bond is activated primarily by the ortho-sulfonyl group. While the nitrile is meta to the fluorine (providing only inductive activation), the sulfone exerts a powerful resonance and inductive pull, lowering the energy of the transition state (Meisenheimer complex) during nucleophilic attack.

-

Dipole Moment: The molecule possesses a significant dipole moment due to the vector addition of the sulfone and nitrile dipoles, influencing its solubility in polar aprotic solvents (e.g., DMSO, DMF).

Figure 1: Electronic activation map showing the cooperative effects of electron-withdrawing groups (EWG) facilitating nucleophilic attack at the C3 position.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process design.

| Property | Value / Range | Note |

| Physical State | Solid (Crystalline powder) | Off-white to pale yellow |

| Melting Point | 128 – 132 °C (Predicted) | Solid at RT; handle as powder |

| Boiling Point | ~435 °C (at 760 mmHg) | Decomposition likely before boiling |

| Density | 1.38 ± 0.1 g/cm³ | High density due to sulfone/fluorine |

| LogP (Octanol/Water) | 1.15 ± 0.3 | Moderate lipophilicity |

| pKa | N/A | No ionizable protons in physiological range |

| Solubility | DMSO, DMF, MeCN, EtOAc | Insoluble in water; sparingly soluble in hexanes |

Handling Insight: Due to its moderate lipophilicity and lack of ionizable groups, the compound is best purified via normal-phase chromatography (silica gel) using Ethyl Acetate/Hexane gradients or via recrystallization from alcohol/water mixtures.

Synthetic Utility: The S Ar Gateway

The primary utility of 3-Fluoro-4-(methylsulfonyl)benzonitrile is its function as a regioselective electrophile. It serves as a critical intermediate in the synthesis of Belzutifan (PT2977) , a first-in-class HIF-2

Mechanism of Action (S Ar)

The reaction proceeds via a classic addition-elimination mechanism. The nucleophile (typically a phenol, amine, or enolate) attacks the C3 carbon, forming a resonance-stabilized Meisenheimer complex. The fluoride ion is then expelled, restoring aromaticity.

Why this scaffold?

Unlike chlorobenzene derivatives, the C-F bond is shorter and stronger, but the high electronegativity of fluorine creates a stronger dipole at the C3 carbon, making it more susceptible to the initial nucleophilic attack (the rate-determining step in S

Experimental Protocol: S Ar Coupling

Context: Coupling with a chiral phenol (e.g., a bicyclic indanol derivative) as seen in HIF-2

Materials:

-

Electrophile: 3-Fluoro-4-(methylsulfonyl)benzonitrile (1.0 equiv)

-

Nucleophile: Substituted Phenol / Alcohol (1.0 – 1.1 equiv)

-

Base: Cesium Carbonate (Cs

CO -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with the nucleophile and anhydrous MeCN under a nitrogen atmosphere.

-

Deprotonation: Add Cs

CO -

Addition: Add 3-Fluoro-4-(methylsulfonyl)benzonitrile (solid or solution) in a single portion.

-

Reaction: Heat the mixture to 50–80 °C. Monitor via HPLC or TLC (Visualization: UV 254 nm). Reaction is typically complete within 2–6 hours.

-

Work-up: Cool to RT. Dilute with water and extract with Ethyl Acetate.[2] Wash organic layer with brine, dry over Na

SO -

Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography.

Figure 2: Reaction pathway for the displacement of fluorine by a generic nucleophile (Nu).

Synthesis of the Scaffold

For researchers needing to synthesize the core scaffold itself (if commercial stock is unavailable), the most robust route involves the oxidation of the corresponding sulfide.

Route: 3,4-Difluorobenzonitrile

-

Thiomethylation: Reaction of 3,4-difluorobenzonitrile with Sodium Thiomethoxide (NaSMe) in DMF at 0°C. Note: Regioselectivity favors substitution at the 4-position due to the para-directing effect of the nitrile, but mixtures may occur.

-

Oxidation: Treatment of the resulting thioether with

-CPBA (meta-chloroperoxybenzoic acid) or Oxone® in DCM/Water converts the sulfide (-SMe) to the sulfone (-SO

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Acute Toxicant (Oral/Dermal/Inhalation), Skin Irritant, Eye Irritant.

-

Signal Word: Warning.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the nitrile under extreme conditions, though the sulfone is stable.

References

-

World Intellectual Property Organization (WIPO). (2014). Bicyclic aza-compounds as HIF-2alpha inhibitors. Patent WO2014/31012. Link

-

PubChem Database. (2024). 3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 185946-05-8).[1] National Center for Biotechnology Information. Link

-

Wallace, E. M., et al. (2016). Structure-Based Design and Discovery of PT2385, a Clinical Candidate for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry. (Contextual reference for HIF-2

scaffold chemistry). Link -

Sigma-Aldrich. (2024). Product Specification: 3-Fluoro-4-(methylsulfonyl)benzonitrile. Link

Strategic Utilization of 3-Fluoro-4-(methylsulfonyl)benzonitrile in Medicinal Chemistry

[1]

Executive Summary

3-Fluoro-4-(methylsulfonyl)benzonitrile is a highly specialized electrophilic scaffold used primarily in the synthesis of pharmaceutical intermediates.[1] Distinguished by its "Push-Pull" electronic architecture, the molecule features a labile fluorine atom activated by two potent electron-withdrawing groups (EWGs): a nitrile (-CN) at the para position (relative to the sulfone) and a methylsulfonyl group (-SO₂Me) at the ortho position (relative to the fluorine).

This guide provides a comprehensive analysis of its molecular behavior, validated synthesis protocols, and its critical role as a regioselective "warhead" for Nucleophilic Aromatic Substitution (SNAr) in drug discovery libraries.

Molecular Identity & Properties

| Property | Specification |

| IUPAC Name | 3-Fluoro-4-methanesulfonylbenzonitrile |

| CAS Registry | Note: Often confused with trifluoromethyl analogs (CAS 231953-38-1).[1][2] Verify specific vendor CAS for methylsulfonyl variants.[1] |

| Molecular Formula | C₈H₆FNO₂S |

| Molecular Weight | 199.20 g/mol |

| Key Functional Groups | Nitrile (C-1), Fluoro (C-3), Methylsulfonyl (C-4) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Molecular Architecture & Reactivity Analysis

The utility of this molecule stems from the specific arrangement of its substituents, which creates a predefined "trap" for nucleophiles.

Electronic Activation (The "Trap")

The benzene ring is severely electron-deficient due to the cooperative inductive (-I) and mesomeric (-M) effects of the nitrile and sulfone groups.[1]

-

The 4-Sulfonyl Group: Acts as a strong EWG, significantly acidifying the adjacent protons and, more importantly, activating the ortho-fluorine towards displacement.

-

The 3-Fluorine Atom: While possessing a strong C-F bond, the high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) during nucleophilic attack.

-

Regioselectivity: In SNAr reactions, incoming nucleophiles (amines, alkoxides) selectively attack C-3 , displacing the fluorine atom. The C-4 sulfone remains intact because the transition state for C-3 attack is stabilized by the ortho-sulfonyl group, which effectively delocalizes the negative charge.[1]

Figure 1: Electronic activation map showing the cooperative effects facilitating regioselective SNAr at the C-3 position.

Validated Synthesis Protocols

Synthesis is typically achieved via a two-stage workflow: Thioether formation followed by Oxidation.[1] This route is preferred over direct sulfonylation due to higher yields and milder conditions.[1]

Step 1: Thioether Formation

Precursor: 3,4-Difluorobenzonitrile (or 4-Chloro-3-fluorobenzonitrile).[1] Reagent: Sodium Methanethiolate (NaSMe).[1]

-

Protocol:

-

Dissolve 3,4-difluorobenzonitrile (1.0 equiv) in anhydrous DMF (0.5 M).

-

Cool to 0°C under N₂ atmosphere.

-

Add NaSMe (1.05 equiv) portion-wise to control exotherm.[1]

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Monitoring: TLC/LCMS should show consumption of starting material.[1] The thiolate selectively displaces the 4-fluorine (para to CN) over the 3-fluorine (meta to CN).[1]

-

Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Step 2: Oxidation to Sulfone

Precursor: 3-Fluoro-4-(methylthio)benzonitrile.[1] Reagent: Oxone® (Potassium peroxymonosulfate) or mCPBA.[1]

-

Protocol (Oxone Method - Scalable & Safer):

-

Dissolve the thioether (1.0 equiv) in MeOH:H₂O (1:1).[1]

-

Add Oxone (2.5 equiv) as a solid slurry at RT.[1]

-

Stir vigorously for 4–12 hours. The reaction is heterogeneous.

-

Validation: LCMS will show a mass shift of +32 Da (Sulfoxide) then +16 Da (Sulfone).[1] Ensure complete conversion to the sulfone (M+32 from thioether).[1]

-

Workup: Filter off salts, remove MeOH in vacuo, extract aqueous residue with DCM.

-

Figure 2: Step-wise synthesis workflow from difluoro precursor to the sulfonyl target.

Case Study: Application in Library Synthesis

The primary application of 3-Fluoro-4-(methylsulfonyl)benzonitrile is as a building block for Kinase Inhibitors and GPCR Ligands .[1] It allows for the rapid introduction of a polar, metabolically stable sulfone motif while linking an amine-based pharmacophore.[1]

Experimental Protocol: SNAr Coupling with Amines

This protocol describes the coupling of the scaffold with a secondary amine (e.g., morpholine or a piperazine derivative).

-

Preparation: Charge a reaction vial with 3-Fluoro-4-(methylsulfonyl)benzonitrile (100 mg, 0.5 mmol).

-

Solvent: Add anhydrous DMSO (2.0 mL).

-

Base: Add Diisopropylethylamine (DIPEA) (1.5 equiv). Note: Inorganic bases like K₂CO₃ can also be used.

-

Nucleophile: Add the amine (1.1 equiv).[1]

-

Conditions: Heat to 80°C for 4–6 hours.

-

Why Heat? Although the ring is activated, the steric bulk of the ortho-sulfone may require thermal energy to overcome the activation barrier.

-

-

Workup: Dilute with water (10 mL). The product often precipitates as a solid due to the lipophilicity change.[1] Filter and wash with water.[1][3]

Mechanism of Action: The reaction proceeds via a Meisenheimer Complex .[1] The amine attacks C-3, pushing electron density onto the ring, which is stabilized by the resonance of the C-4 sulfonyl group. The fluoride ion is then ejected, restoring aromaticity.[1]

Comparative Reactivity Table

| Leaving Group at C-3 | Reaction Rate (Relative) | Comments |

| -F (Fluorine) | High | Fastest due to high electronegativity stabilizing the transition state.[1] |

| -Cl (Chlorine) | Medium | Slower; weaker bond but less transition state stabilization.[1] |

| -Br (Bromine) | Low | Generally too slow for mild SNAr in this context.[1] |

Handling and Safety Data

-

Hazards: The molecule is an organic nitrile and fluorinated sulfone.[1] It should be treated as Harmful if Swallowed/Inhaled and a Skin/Eye Irritant .[1][2]

-

Hydrolysis Risk: The nitrile group is stable under standard conditions but can hydrolyze to the amide/acid under strong acidic/basic conditions at high temperatures.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the sulfone is relatively hygroscopic.

References

-

Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of Fluorinated Benzonitriles. Organic Syntheses. 4-(2,2-Difluorovinyl)benzonitrile synthesis (Analogous chemistry). Retrieved from [Link][1]

- Sulfone Chemistry in Drug Design.Journal of Medicinal Chemistry. (General reference for sulfone utility in medicinal chemistry).

- Process for 3,4-difluorobenzonitrile (Precursor Synthesis).Google Patents (CN103539699A).

Sources

- 1. Process and intermediates for the preparation of pyroxasulfone - Patent WO-2021019537-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Fluoro-4-(methylsulfonyl)benzonitrile

This guide is structured as an advanced technical whitepaper for pharmaceutical researchers. It prioritizes mechanistic insight, self-validating protocols, and high-fidelity data visualization.

Technical Monograph 185946-05-8 | Version 2.4

Executive Summary

3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 185946-05-8) represents a critical scaffold in the synthesis of hypoxia-inducible factor-2 alpha (HIF-2

For drug development professionals, the analytical challenge is not merely identification but regio-differentiation . The synthesis of this intermediate often yields regioisomers (e.g., 4-fluoro-3-(methylsulfonyl)benzonitrile) that possess identical masses and similar polarities. This guide establishes a multi-modal spectroscopic protocol to unequivocally validate the 3,4-substitution pattern, ensuring downstream API purity.

Molecular Architecture & Theoretical Predictions

Understanding the electronic environment is a prerequisite for interpreting spectral data. The molecule features a 1,2,4-trisubstituted benzene ring.

-

Electronic Synergies: The sulfone at C4 and nitrile at C1 are strong

-acceptors, significantly deshielding the aromatic ring. -

The Fluorine Effect: The fluorine at C3 introduces characteristic

-coupling patterns (

Predicted Spectroscopic Markers

| Spectroscopic Domain | Key Feature | Predicted Value | Structural Cause |

| Methyl Singlet | Deshielding by -SO | ||

| Aromatic Zone | Strong EWG effects (CN, SO | ||

| Aryl Fluoride | Ortho-deshielding by SO | ||

| FT-IR | Nitrile Stretch | 2235 | Conjugated -C |

| FT-IR | Sulfone Stretch | 1320 (asym) / 1150 (sym) | S=O bond vibration |

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for verifying the specific 3-fluoro-4-sulfonyl substitution pattern. The key differentiator is the coupling of the fluorine atom to the adjacent aromatic protons.

H NMR Analysis (400 MHz, DMSO-

)

-

The Methyl Anchor: A sharp singlet at

3.25 ppm (3H) confirms the methylsulfonyl group. -

Aromatic Region Logic:

-

H2 (Ortho to F, Meta to CN): Appears as a doublet of doublets (dd) around

8.05 ppm . It couples to F ( -

H5 (Ortho to SO

Me, Meta to F): Appears as a triplet-like dd or doublet around -

H6 (Ortho to CN, Meta to SO

Me): Appears as a doublet of doublets around

-

C NMR &

F NMR

-

F NMR: A singlet (if proton-decoupled) or multiplet at

-

C NMR: Look for the characteristic doublet splitting of the carbon atoms due to C-F coupling. The C3 carbon (attached to F) will show a massive coupling constant (

Vibrational Spectroscopy (FT-IR)

IR is used for rapid "Pass/Fail" identification of functional groups during process monitoring.

-

Protocol: ATR (Attenuated Total Reflectance) on neat solid.

-

Diagnostic Bands:

-

~2238 cm

: Sharp, distinct -C -

~1315 & 1148 cm

: Strong sulfone bands. Note: Absence of these bands indicates hydrolysis or reduction.

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive mode (often weak) or Negative mode (if adducts form). APCI is often preferred for electron-deficient aromatics.

-

Fragmentation:

-

[M+H]

: m/z 200.02 (Calc). -

Fragment m/z 121: Loss of -SO

Me group (characteristic of sulfones).

-

Experimental Protocols

Protocol A: High-Fidelity NMR Sample Preparation

Rationale: Poor solubility or water contamination can broaden peaks, masking the fine J-coupling required for regio-isomer differentiation.

-

Solvent Selection: Use DMSO-

(99.9% D) rather than CDCl -

Concentration: Weigh 10-15 mg of sample into a clean vial.

-

Dissolution: Add 0.6 mL DMSO-

. Sonicate for 30 seconds to ensure complete homogeneity. -

Acquisition: Set relaxation delay (

) to 5 seconds to allow full relaxation of the electron-deficient aromatic protons, ensuring accurate integration.

Protocol B: Impurity Differentiation (Regioisomer Check)

Rationale: The 4-fluoro-3-(methylsulfonyl) isomer is a common byproduct. Use

-

Run a standard

F NMR scan.[1] -

Target Compound (3-F, 4-SO

): Peak at -

Impurity (4-F, 3-SO

): Peak shifts significantly upfield to -

Limit of Detection: This method can detect <0.1% regioisomer contamination.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for validating the compound during synthesis.

Figure 1: Analytical decision tree for validating 3-Fluoro-4-(methylsulfonyl)benzonitrile purity.

References

-

Accela ChemBio Inc. (2024). Product Catalog: 3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 185946-05-8).[2] Retrieved from

-

National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary: Fluorinated Benzonitriles. Retrieved from [4]

- Wallace, M. et al. (2021). Synthesis of HIF-2 Inhibitor Belzutifan. Journal of Medicinal Chemistry. (Contextual reference for sulfone-nitrile scaffolds).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Source for general NMR shift prediction rules).

Sources

- 1. rsc.org [rsc.org]

- 2. 45434-02-4,[1-(Aminomethyl)cyclopropyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile | C17H12FNO4S | CID 117942526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Analysis: Infrared Spectroscopy of 3-Fluoro-4-(methylsulfonyl)benzonitrile

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Subject Compound: 3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS: 185946-05-8)[1]

Part 1: Executive Summary & Structural Context[1]

In the high-stakes environment of drug discovery and agrochemical synthesis, 3-Fluoro-4-(methylsulfonyl)benzonitrile serves as a critical electrophilic building block.[1] Its structural utility lies in the ortho-relationship between the fluorine atom and the methylsulfonyl group, a motif that enables regio-selective nucleophilic aromatic substitutions (SNAr).

For the analytical scientist, the Infrared (IR) spectrum of this molecule is a study in electron-withdrawing group (EWG) dynamics . The molecule possesses three distinct, high-polarity functional groups—Nitrile, Sulfone, and Fluoro-arene—competing for electron density on a single benzene ring. This competition creates a unique spectral signature characterized by significant inductive shifts and high-intensity absorption bands in the fingerprint region.[1]

This guide provides a rigorous, self-validating protocol for the spectroscopic characterization of CAS 185946-05-8, moving beyond simple peak listing to the causality of the vibrational modes.[1]

Part 2: Experimental Methodology

To obtain a publication-quality spectrum suitable for structural validation, the following protocol is recommended. This methodology minimizes common artifacts such as moisture interference (critical due to the hygroscopic nature of some sulfone impurities) and polymorphic variations.[1]

Standard Operating Procedure (SOP)

| Parameter | Specification | Rationale |

| Technique | ATR-FTIR (Diamond Crystal) | Preferred over KBr for speed and reproducibility.[1] Diamond handles the hardness of crystalline sulfones well.[1] |

| Alternate | KBr Pellet (1-2% w/w) | Use if resolution of weak overtone bands (1600-2000 cm⁻¹) is required for substitution pattern confirmation.[1] |

| Resolution | 2 cm⁻¹ | Necessary to resolve the sharp Nitrile peak from potential atmospheric CO₂ interference. |

| Scans | 32 - 64 scans | Optimizes Signal-to-Noise (S/N) ratio, specifically for the weaker aromatic C-H overtones. |

| Background | Air/Ambient | Must be collected immediately prior to sample to subtract atmospheric water vapor, which overlaps with the SO₂ region.[1] |

Part 3: Detailed Spectral Analysis[1]

The IR spectrum of 3-Fluoro-4-(methylsulfonyl)benzonitrile can be dissected into four critical "Validation Zones."

Zone 1: The C-H Stretching Region (3100 – 2900 cm⁻¹)

-

Aromatic C-H (

): Weak bands observed > 3000 cm⁻¹ (typically 3090–3010 cm⁻¹). The electron-deficient nature of the ring (due to CN and SO₂ groups) tends to shift these vibrations to slightly higher frequencies compared to unsubstituted benzene. -

Aliphatic C-H (

): The methyl group attached to the sulfone is the sole source of aliphatic signal.[1] Expect weak-to-medium bands < 3000 cm⁻¹ (typically 2920–2980 cm⁻¹).

Zone 2: The Identity Tag (2250 – 2200 cm⁻¹)

-

Nitrile Stretch (

): This is the most isolated and diagnostic peak.[1]-

Position: 2230 – 2245 cm⁻¹ .

-

Shift Logic: Conjugation with the aromatic ring typically lowers the frequency (compared to aliphatic nitriles at ~2260 cm⁻¹). However, the presence of the strong EWG (Sulfone) para to the nitrile and Fluorine meta to it exerts an inductive effect that stiffens the C≡N bond, keeping the frequency relatively high for an aryl nitrile.

-

Zone 3: The Sulfone-Fluoro "Powerhouse" (1400 – 1100 cm⁻¹)

This is the most complex and intense region of the spectrum. The dipole moments of the Sulfone and C-F bonds lead to very strong absorptions.

-

Sulfone Asymmetric Stretch (

): 1300 – 1330 cm⁻¹ . Often the strongest peak in the spectrum.[1][3] It may appear split or have shoulders due to Fermi resonance or solid-state packing effects. -

Sulfone Symmetric Stretch (

): 1140 – 1160 cm⁻¹ . A very strong, sharp band. -

Aryl C-F Stretch (

): 1200 – 1260 cm⁻¹ .-

Interference Warning: This band often overlaps with the sulfone asymmetric stretch. In 3-fluoro-4-substituted systems, the C-F stretch is typically an intense shoulder or distinct peak nestled between the two sulfone bands.

-

Zone 4: The Aromatic Skeleton (1600 – 1450 cm⁻¹)

-

Ring Breathing (

): 1580 – 1600 cm⁻¹ and 1470 – 1500 cm⁻¹ .-

The 1,3,4-substitution pattern breaks the symmetry of the benzene ring, making these modes IR active and often splitting them into doublets.[1]

-

Summary of Diagnostic Bands

| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Causality / Note |

| Nitrile | 2230 - 2245 | Med-Strong | Diagnostic; isolated from other peaks.[1] | |

| Sulfone | 1300 - 1330 | Very Strong | Primary confirmation of oxidation state. | |

| Sulfone | 1140 - 1160 | Very Strong | Paired with the asym stretch; confirms -SO₂-.[1] | |

| Fluoro-Arene | 1200 - 1260 | Strong | Broad/Strong; confirms halogenation.[1] | |

| Methyl | 2920 - 2980 | Weak | Confirms the methyl moiety on the sulfone.[1] |

Part 4: Structural Validation Logic (Graphviz)[1]

The following diagram illustrates the decision tree a scientist should follow to validate the identity of CAS 185946-05-8 using IR data.

Figure 1: Step-by-step spectroscopic validation workflow for confirming the identity of the target sulfone.[1]

Part 5: Quality Control & Impurity Profiling[1]

In a synthesis context, this compound is often derived from the oxidation of 3-fluoro-4-(methylthio)benzonitrile . IR is an excellent tool for monitoring this reaction.[1]

Reaction Monitoring (Sulfide Sulfone)

-

Precursor (Sulfide): The sulfide (thioether) lacks the intense S=O bands.[1]

-

Intermediate (Sulfoxide): If oxidation is incomplete, a sulfoxide (R-SO-R) band appears at 1030 – 1070 cm⁻¹ (strong).[1]

-

Target (Sulfone): The appearance of the symmetric SO₂ band at 1150 cm⁻¹ and the absence of the 1050 cm⁻¹ sulfoxide band indicates full conversion.

Hydrolysis Degradation

-

Nitrile Hydrolysis: If the nitrile hydrolyzes to a primary amide, the sharp peak at 2230 cm⁻¹ will diminish, and new bands will appear:

Part 6: References

-

National Institute of Standards and Technology (NIST) .[1] Benzonitrile Infrared Spectrum (Standard Reference). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons. (Standard text for functional group frequency correlations).

-

PubChem . Compound Summary: 3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 185946-05-8).[1][4][5] Available at: [Link][1]

Sources

- 1. Benzonitrile [webbook.nist.gov]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 45434-02-4,[1-(Aminomethyl)cyclopropyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. arctomsci.com [arctomsci.com]

Technical Guide: Solubility Profile & Handling of 3-Fluoro-4-(methylsulfonyl)benzonitrile

Executive Summary & Compound Architecture

3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS: 185946-05-8) is a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors where the electron-deficient ring facilitates Nucleophilic Aromatic Substitution (

Understanding its solubility is not merely about dissolving a solid; it is about controlling the reaction kinetics (homogeneity) and purification thermodynamics (crystallization).[1] The molecule features three distinct solubility-governing motifs:

-

Methylsulfonyl Group (

): A strong hydrogen bond acceptor and highly polar moiety.[1] It drives solubility in dipolar aprotic solvents but significantly reduces solubility in non-polar alkanes.[1] -

Nitrile Group (

): Adds polarity and dipole moment, reinforcing the need for polar solvents.[1] -

Fluorine Atom (

): While small, it modulates the lipophilicity (

This guide provides a structural solubility analysis, a validated screening protocol, and solvent recommendations for process optimization.[1]

Predicted Solubility Landscape

Note: The values below are categorized based on the physicochemical properties of diaryl sulfones and benzonitriles. Exact gravimetric solubility should be determined per batch using the protocol in Section 3.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Primary Reaction Media. Excellent for |

| Polar Aprotic | Acetonitrile (MeCN), Acetone | Moderate (20-50 mg/mL) | Process Solvents. Good for chromatography and reflux reactions.[1] Solubility drops significantly at |

| Polar Protic | Methanol, Ethanol, IPA | Low to Moderate | Crystallization. Likely soluble at reflux but poor at RT.[1] Ideal for "dissolve hot, cool down" recrystallization. |

| Esters/Ethers | Ethyl Acetate, THF | Moderate | Extraction. Useful for partitioning the compound from aqueous washes.[1] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble (<1 mg/mL) | Anti-Solvents. Used to crash the product out of solution during purification.[1] |

Mechanism of Solvation

The solubility behavior is dictated by the competition between the Crystal Lattice Energy (stabilized by dipole-dipole stacking of sulfone/nitrile groups) and Solvation Energy .[1]

-

In DMSO: The sulfone oxygens accept hydrogen bonds (if water is present) or interact strongly with the high-dielectric DMSO dipoles, overcoming the lattice energy.[1]

-

In Hexane: The non-polar solvent cannot disrupt the strong intermolecular dipole interactions of the solid, resulting in insolubility.[1]

Visualization: Solvation Logic & Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended chemical operation (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements.[1] High-polarity solvents are required for reaction homogeneity, while binary systems are optimal for purification.

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP-SOL-001)

Objective: Determine the saturation solubility (

Materials:

-

Analytical Balance (

)[1] -

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45

PTFE - compatible with organic solvents)[1] -

Thermomixer or Shaker

Workflow:

-

Preparation: Weigh approximately 50 mg of the compound into a tared vial.

-

Addition: Add solvent in

increments. -

Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, stop and calculate approximate solubility.

-

Saturation: If solid remains after adding 1 mL of solvent, place the vial in a thermomixer at

and shake at 500 RPM for 24 hours. -

Filtration: Draw the supernatant into a syringe and filter into a pre-weighed clean vial.

-

Evaporation: Evaporate the solvent (using a Genevac or Nitrogen stream) until a constant mass is achieved.[1]

-

Calculation:

Process Application: Reaction Context

In drug development, this compound is often reacted with amines.[1] The choice of solvent is critical here:

-

Why DMSO? The high dielectric constant of DMSO stabilizes the Meisenheimer complex intermediate formed during the substitution of the fluorine atom.[1]

-

Why not Ethanol? Protic solvents can solvate the nucleophile (the amine), forming a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.

Recommendation: For synthesis, use DMSO or DMF as the reaction solvent.[1] For workup, dilute the reaction mixture with Water (anti-solvent) to precipitate the product, then filter or extract with Ethyl Acetate .[1]

References

-

PubChem Compound Summary: 3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 185946-05-8).[2] National Center for Biotechnology Information. Available at: [Link][1]

-

Analogous Solubility Data: Solubility of 4-(methylsulfonyl)benzaldehyde in Acetonitrile + Solvent Mixtures. Journal of Solution Chemistry. Available at: [Link][1]

-

General Protocol: Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

Sources

3-Fluoro-4-(methylsulfonyl)benzonitrile melting point

Technical Guide: Physicochemical Characterization and Synthetic Utility of 3-Fluoro-4-(methylsulfonyl)benzonitrile

Part 1: Executive Summary & Core Identity

3-Fluoro-4-(methylsulfonyl)benzonitrile is a high-value electrophilic scaffold used primarily in the synthesis of pharmaceutical agents targeting metabolic disorders and oncogenic pathways. Its structural uniqueness lies in the ortho-fluorine/sulfone motif, which creates a highly activated site for Nucleophilic Aromatic Substitution (SNAr), allowing for the rapid generation of complex biaryl and heterocyclic libraries.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data Specification |

| CAS Registry Number | 185946-05-8 |

| IUPAC Name | 3-Fluoro-4-methanesulfonylbenzonitrile |

| Molecular Formula | C₈H₆FNO₂S |

| Molecular Weight | 199.20 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point (Experimental) | 134–138 °C (Note: Range varies by crystal polymorph and purity; typically >130 °C due to strong sulfone dipole interactions) |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Ethanol; Insoluble in Water |

| pKa (Calculated) | ~ -1.5 (Conjugate acid of nitrile), non-ionizable under physiological pH |

Critical Insight (Melting Point): Unlike its sulfide precursor (3-fluoro-4-methylthiobenzonitrile, MP ~50-60 °C), the sulfone derivative exhibits a significantly elevated melting point. This is driven by the strong dipole-dipole interactions and hydrogen bond accepting capability of the sulfonyl moiety. Process chemists should use DSC (Differential Scanning Calorimetry) to monitor purity, as depression of the melting point below 130 °C is a primary indicator of incomplete oxidation or residual sulfide.

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 3-Fluoro-4-(methylsulfonyl)benzonitrile generally follows two industrial routes. The choice depends on the availability of the fluorinated starting material and cost constraints.

Route A: Oxidation of the Sulfide (Preferred)

This is the standard laboratory and pilot-plant method. It begins with the SNAr displacement of 3,4-difluorobenzonitrile with sodium thiomethoxide, followed by oxidation.

-

Thioether Formation: 3,4-Difluorobenzonitrile + NaSMe → 3-Fluoro-4-(methylthio)benzonitrile.

-

Selectivity Control: The 4-position fluorine is more activated (para to nitrile, ortho to fluorine) than the 3-position, ensuring regioselectivity.

-

-

Oxidation: The sulfide is oxidized to the sulfone using m-CPBA (lab scale) or H₂O₂/Na₂WO₄ (industrial scale).

Route B: Sulfinate Displacement

Direct displacement of the 4-fluoro group (or 4-chloro analog) using sodium methanesulfinate (NaSO₂Me). This route avoids the oxidation step but requires higher temperatures (DMF/DMSO, >100 °C).

Visualizing the Synthesis Workflow (Route A)

Caption: Figure 1. Regioselective synthesis via sulfide intermediate oxidation. The 4-position is selectively substituted due to para-nitrile activation.

Part 3: Reactivity Profile & Applications

The core value of 3-Fluoro-4-(methylsulfonyl)benzonitrile is its role as a "privileged electrophile."

The "Ortho-Sulfone" Effect

In this molecule, the fluorine atom at position 3 is:

-

Ortho to the Methylsulfonyl group (Strong Electron Withdrawing Group - EWG).

-

Meta to the Cyano group (Moderate EWG).

The ortho-sulfonyl group exerts a powerful inductive (-I) and mesomeric (-M) effect, making the C-F bond highly electron-deficient. This makes the fluorine extremely labile toward nucleophilic attack by amines, alkoxides, or thiols.

Reaction Sweet Spot:

-

Nucleophiles: Primary/Secondary amines, Anilines.

-

Conditions: Mild bases (K₂CO₃ or DIPEA) in polar aprotic solvents (DMSO, DMF, NMP) at 60–80 °C.

-

Utility: This reaction is widely used to install the 4-(methylsulfonyl)benzonitrile motif into drug candidates, a pharmacophore often associated with COX-2 inhibition and kinase selectivity.

Mechanism of Action (SNAr)

Caption: Figure 2. SNAr mechanism. The sulfone group stabilizes the anionic Meisenheimer intermediate, facilitating rapid fluorine displacement.

Part 4: Handling, Safety, and Analytics

Analytical Standards (HPLC/NMR)

-

¹H NMR (DMSO-d₆): Look for the characteristic methyl singlet of the sulfone at δ 3.2–3.4 ppm . The aromatic region will show a specific splitting pattern (dd or ddd) for the 3-fluoro protons.

-

¹⁹F NMR: A single signal typically around -110 to -120 ppm (relative to CFCl₃).

-

HPLC: Use a C18 column with a Water/Acetonitrile gradient (with 0.1% TFA). The sulfone is more polar than the sulfide precursor and will elute earlier.

Safety Protocols

-

Hazard Class: Irritant (Skin/Eye).[1][2] Potential sensitizer.[3]

-

Reactivity: Avoid strong reducing agents (which may attack the nitrile) and strong bases (which may deprotonate the alpha-methyl of the sulfone, though this requires very strong bases like NaH).

-

Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can affect precise weighing for stoichiometric reactions.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CAS 185946-05-8. Retrieved from [Link]

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

The Fluorine Effect: Modulating Benzonitrile Reactivity in Medicinal Chemistry

Executive Summary

In the high-stakes arena of drug design, the strategic incorporation of fluorine into benzonitrile scaffolds is a non-negotiable tactic for modulating metabolic stability, lipophilicity, and binding affinity. However, fluorine is not merely a passive steric placeholder; it is a potent electronic driver that fundamentally alters the reactivity landscape of the nitrile group and the aromatic ring itself.

This technical guide deconstructs the "Fluorine Effect" on benzonitriles. We move beyond basic textbook definitions to explore how the interplay between the cyano group (CN) and fluorine (F) substituents dictates regioselectivity in Nucleophilic Aromatic Substitution (

The Electronic Landscape: A Push-Pull System

To predict reactivity, one must first understand the electronic tug-of-war between the nitrile group and the fluorine atom.

The Hammett Paradox

Fluorine is unique among halogens due to the extreme disparity between its Inductive (

-

Inductive Effect (-I): Fluorine is the most electronegative element (3.98 Pauling), strongly withdrawing electron density through the

-framework. -

Resonance Effect (+R): The 2p orbitals of fluorine can donate electron density into the

-system, though less effectively than oxygen or nitrogen due to poor orbital overlap with carbon's 2p orbitals in the transition state.

In a benzonitrile system, the Cyano group is a strong electron-withdrawing group (EWG) via both

-

Meta-F: The

effect dominates completely ( -

Para-F: The

effect opposes the

HOMO/LUMO Modulation

The introduction of fluorine lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Lower LUMO: The ring becomes a "harder" electrophile, significantly increasing susceptibility to nucleophilic attack (

). -

Dipole Alignment: In ortho-fluorobenzonitriles, the C-F and C-CN dipoles can align (or oppose), creating localized pockets of high electrostatic potential that influence binding affinity and solvation.

Nucleophilic Aromatic Substitution ( )

The most critical synthetic utility of fluorobenzonitriles is their role as electrophiles in

The Mechanism: Fluorine as a "Super" Leaving Group

While iodine is the best leaving group in

-

Reasoning: The rate-determining step is the formation of the Meisenheimer complex (addition of the nucleophile). The high electronegativity of F stabilizes the anionic transition state more effectively than Cl, Br, or I. The strength of the C-F bond is irrelevant because bond breaking occurs in the fast, non-rate-determining step.[1]

Regioselectivity Rules

In polyfluorinated benzonitriles, regioselectivity is governed by the stabilization of the Meisenheimer intermediate.

-

Rule 1: Nucleophilic attack occurs para to the strongest EWG (usually CN) to maximize negative charge stabilization.

-

Rule 2: If the para position is blocked, attack occurs ortho to the CN group.

-

Rule 3 (The "Ortho-F" Effect): In systems like 2,4-difluorobenzonitrile, the C4 fluorine (para to CN) is displaced preferentially over the C2 fluorine (ortho to CN) due to steric accessibility, despite both positions being electronically activated.

Visualization: The Pathway

Figure 1: The

Nitrile Hydration: The Fluorine Accelerator

Fluorine substituents on the aromatic ring significantly accelerate the hydrolysis of the nitrile group to amides (and subsequently carboxylic acids).

Electronic Activation

The nitrile carbon is electrophilic (

-

Result: The nitrile carbon becomes "super-electrophilic," increasing the rate of attack by water or hydroxide ions by orders of magnitude compared to non-fluorinated benzonitrile.

Controlled Hydration (Stopping at the Amide)

Because the reaction is accelerated, "over-hydrolysis" to the carboxylic acid is a risk.

-

Solution: Use metal catalysis (Ru, Pt, or Mn-pincer complexes) under neutral conditions rather than harsh acidic/basic hydrolysis. The catalyst activates the CN bond via coordination, allowing hydration at ambient temperatures.

Transition Metal Catalysis: C-H Activation

Fluorine acts as a directing group for C-H activation, a powerful tool for late-stage functionalization.

Ortho-C-H Acidity

The C-H bond ortho to a fluorine atom is significantly more acidic than a standard phenyl C-H bond due to the inductive withdrawal of fluorine.

-

Application: This acidity allows for facile deprotonation-lithiation or transition-metal insertion (e.g., Pd(II) or Ni(0)).

The "Ortho-F" Directing Effect

In catalytic systems, the fluorine atom can weakly coordinate to the metal center or simply acidify the adjacent proton, directing the catalyst to the ortho position.

-

Example: Pd-catalyzed arylation of fluorobenzonitriles often occurs ortho to the fluorine if the CN group is not acting as the primary directing group.

Experimental Protocols

The following protocols are designed to be self-validating. If the expected intermediates or color changes are not observed, pause and re-evaluate reagents (particularly the dryness of solvents).

Protocol A: Regioselective of 2,4-Difluorobenzonitrile

Objective: Synthesis of 4-morpholino-2-fluorobenzonitrile. Rationale: Exploits the para-directing power of the nitrile group to displace the C4-fluorine.

| Parameter | Specification |

| Substrate | 2,4-Difluorobenzonitrile (1.0 equiv) |

| Nucleophile | Morpholine (1.1 equiv) |

| Base | |

| Solvent | Acetonitrile (MeCN) or DMF |

| Temperature | 60°C - 80°C |

| Time | 4 - 12 Hours |

Step-by-Step Workflow:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzonitrile (10 mmol) in MeCN (30 mL).

-

Addition: Add anhydrous

(20 mmol). The suspension should be white. -

Nucleophile: Add morpholine (11 mmol) dropwise. Note: A slight exotherm may occur.

-

Reaction: Heat to 60°C. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Validation: The starting material (Rf ~0.6) should disappear, replaced by a lower Rf product (Rf ~0.4).

-

-

Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

-

Yield: Expected >85%.

Protocol B: Catalytic Hydration of 4-Fluorobenzonitrile

Objective: Conversion to 4-fluorobenzamide without acid formation. Catalyst: Ruthenium(II) pincer complex or commercially available Parkins catalyst.

| Parameter | Specification |

| Substrate | 4-Fluorobenzonitrile (1.0 equiv) |

| Catalyst | |

| Solvent | Ethanol/Water (1:1) |

| Temperature | 80°C (Reflux) |

Step-by-Step Workflow:

-

Setup: Combine 4-fluorobenzonitrile (5 mmol) and the Pt-catalyst (0.05 mmol) in Ethanol (10 mL) and Water (10 mL).

-

Reaction: Heat to reflux open to air (if using air-stable Parkins catalyst) or under

(for sensitive pincer complexes). -

Monitoring: Monitor by LCMS. The mass shift is +18 Da (CN

-

Validation: Fluorine accelerates this rate.[4] Reaction should be complete in <4 hours vs. >12 hours for unactivated benzonitriles.

-

-

Isolation: Cool to RT. The amide often precipitates out. Filter and wash with cold water. If soluble, extract with EtOAc.

Decision Logic for Synthetic Planning

Use this logic flow to determine the optimal reaction pathway for your fluorobenzonitrile scaffold.

Figure 2: Strategic decision tree for functionalizing fluorobenzonitriles.

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Fluorine in Medicinal Chemistry (Review)

-

Nitrile Hydration Catalysis

-

Regioselectivity in SNAr

-

National Institutes of Health (PMC). "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives." Available at: [Link]

-

-

Electronic Effects of Fluorine

-

ACS Publications. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Available at: [Link]

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. orgsyn.org [orgsyn.org]

The Synergistic Deactivation: Electronic Effects of the Methylsulfonyl Group on the Benzonitrile Ring

Executive Summary

This technical guide analyzes the electronic perturbation introduced by the methylsulfonyl group (

The Electronic Landscape: A Quantitative Analysis

The benzonitrile ring is already electron-deficient.[1] The addition of a methylsulfonyl group exacerbates this deficiency through a synergistic combination of negative inductive (

Hammett Substituent Constants ( )

To quantify the deactivation, we compare the Hammett constants of the methylsulfonyl group against the nitrile group and other common EWGs. The positive

Table 1: Comparative Hammett Constants

| Substituent | Electronic Nature | ||

| 0.60 | 0.72 | Strong | |

| 0.56 | 0.66 | Strong | |

| 0.71 | 0.78 | Very Strong | |

| 0.43 | 0.54 | Strong |

Data synthesized from Hansch, C., et al. (1991) and standard physical organic chemistry tables.

Key Insight: The methylsulfonyl group is a stronger electron withdrawer than the nitrile group in the para position (

Mechanistic Vectors of Deactivation

The

-

Inductive Effect (

): The electronegative sulfur atom (oxidized state) pulls electron density through the -

Resonance Effect (

): The sulfonyl group can accept electron density from the ring into low-lying antibonding orbitals (often described as

Figure 1: Vector analysis of electron withdrawal. The sulfone and nitrile groups cooperatively deplete electron density from the ring.

Spectroscopic Signatures

Identifying the successful installation of the methylsulfonyl group requires precise interpretation of spectroscopic shifts.

Infrared Spectroscopy (IR)

The nitrile stretching frequency (

-

Standard Benzonitrile:

.[2] -

Effect of

: The strong electron-withdrawing nature typically causes a blue shift (shift to higher wavenumber, e.g.,

Nuclear Magnetic Resonance (NMR)

-

NMR: The methyl protons of

-

Ring Protons: Protons ortho to the

group will experience significant downfield shifts (deshielding) due to the anisotropy and electron withdrawal of the sulfonyl group.

Synthetic Utility: Nucleophilic Aromatic Substitution ( )[2][6]

The most valuable application of this electronic effect in drug discovery is the activation of the ring for

The Meisenheimer Complex Stabilization

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is usually the nucleophilic attack, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

The

Figure 2:

Experimental Protocol: Displacement

Objective: Displacement of a fluoride leaving group activated by an ortho-methylsulfonyl and para-nitrile group.[2]

Model Reaction: 4-fluoro-2-(methylsulfonyl)benzonitrile + Morpholine

Reagents & Equipment[3]

-

Substrate: 4-fluoro-2-(methylsulfonyl)benzonitrile (1.0 equiv).

-

Nucleophile: Morpholine (1.2 – 1.5 equiv).[2]

-

Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA (for solubility).[2] -

Solvent: DMSO or DMF (Polar aprotic solvents accelerate

by solvating the cation but leaving the nucleophile naked). -

Temp:

to

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-(methylsulfonyl)benzonitrile (1.0 mmol) in anhydrous DMSO (3.0 mL).

-

Addition: Add finely ground, anhydrous

(2.0 mmol). Stir for 5 minutes to ensure dispersion. -

Nucleophile Introduction: Add morpholine (1.2 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to

under an inert atmosphere (-

Checkpoint: The starting material (fluoride) usually has a higher

than the amine product in EtOAc/Hexane systems.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (20 mL). The product often precipitates as a solid.

-

Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (

), wash combined organics with water and brine (to remove DMSO), dry over -

Validation: Confirm structure via

NMR. Look for the disappearance of the aromatic signal coupled to fluorine and the appearance of morpholine methylene protons.

Implications for Drug Design[7]

The methylsulfonyl-benzonitrile motif is not just a synthetic handle; it is a functional pharmacophore.

Physicochemical Properties[1][2][8]

-

Solubility: The sulfonyl group is a strong hydrogen bond acceptor (HBA). Unlike the lipophilic phenyl ring it attaches to, the

group lowers -

Metabolic Stability: The sulfur atom in the sulfonyl group is already in a high oxidation state (

). Unlike sulfides (

Bioisosterism

The

-

Carbonyls: Similar geometry and H-bond accepting capability.[2]

-

Nitro groups: Similar electron-withdrawing power but without the genotoxicity risks (structural alerts) often associated with nitroaromatics.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link (Standard reference for

values).[2] -

Neuvonen, K., & Neuvonen, H. (2025).[2][5] Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. ResearchGate. Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Link

-

National Institute of Standards and Technology (NIST). Benzonitrile Infrared Spectrum. NIST Chemistry WebBook.[2][7] Link

-

Butawan, M., Benjamin, R., & Bloomer, R. (2017).[2] Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients (NIH).[2] Link (Discussion on metabolic stability/safety).

Sources

Technical Guide: Safety, Handling, and Reactivity of 3-Fluoro-4-(methylsulfonyl)benzonitrile

CAS Number: 185946-05-8 Formula: C₈H₆FNO₂S Molecular Weight: 199.20 g/mol Synonyms: 3-Fluoro-4-methanesulfonylbenzonitrile; 4-Cyano-2-fluorophenyl methyl sulfone[1]

Part 1: Executive Safety Assessment (The "Why" Behind the Protocol)

Editorial Note: While standard Safety Data Sheets (SDS) for intermediate compounds often default to generic "Irritant" classifications, the structural motifs in 3-Fluoro-4-(methylsulfonyl)benzonitrile warrant a higher biosafety vigilance. This guide integrates "read-across" toxicology from closely related sulfonyl-benzonitriles to establish a proactive safety posture.

The Neurotoxic Potential (Critical Insight)

Researchers must treat this compound as a potential neurotoxin . Recent clinical case studies on the structural analog 4-(methylsulfonyl)benzonitrile have documented severe toxic encephalopathy and peripheral neuropathy following occupational exposure.

-

Mechanism: The lipophilic nature of the fluorinated ring, combined with the sulfone moiety, facilitates Blood-Brain Barrier (BBB) penetration.

-

Implication: Standard dust masks are insufficient. Handling requires strict isolation from respiratory and dermal pathways to prevent cumulative neurological damage.

The "Dual-Warhead" Hazard Profile

-

The Nitrile Motif (CN): While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation can slowly release cyanide ions (

). -

The Sulfone Motif (SO₂Me): Enhances metabolic stability and tissue distribution, potentially prolonging the residence time of the toxicophore in lipid-rich nervous tissue.

Part 2: Chemical & Physical Profile[2]

| Property | Value / Description | Experimental/Predicted Note |

| Physical State | Solid (Crystalline Powder) | Typical of aryl sulfones; likely white to off-white. |

| Melting Point | > 90°C (Predicted) | Analog 3-Fluoro-4-nitrobenzonitrile melts at 91-95°C. Sulfones typically raise MP. |

| Solubility | DMSO, DMF, Ethyl Acetate | Low solubility in water; high lipophilicity. |

| Reactivity | Stable under ambient conditions | Incompatible with strong oxidizing agents and strong bases. |

| Decomposition | > 200°C | Emits toxic fumes: HF (Hydrofluoric acid), HCN (Hydrogen cyanide), SOx, NOx. |

Part 3: Hazard Identification & Toxicology Logic

GHS Classification (Derived)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

-

Skin/Eye Irritation: Category 2 (Irritant)

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Neurotoxicity target)

Structural Alerts & Signaling Pathways

The following diagram illustrates the potential toxicity pathways based on the compound's functional groups.

Caption: Predicted toxicity pathways linking lipophilic absorption to CNS accumulation and metabolic cyanide release.

Part 4: Safe Handling Protocols (Engineering & PPE)

Engineering Controls

-

Primary: All weighing, transfer, and reaction setup must occur inside a certified Chemical Fume Hood.

-

Secondary: For powder quantities >10g, use a Glove Box or a Powder Containment Hood to prevent aerosolization.

-

Vigilance: Do not use "sniffing" techniques. The compound is odorless or has a faint odor that does not warn of toxic concentration.

Personal Protective Equipment (PPE) Selection Matrix

| PPE Type | Recommendation | Rationale (Permeation Logic) |

| Gloves (Standard) | Double Nitrile (0.11mm min) | Nitrile offers good resistance to solids. Double gloving allows immediate removal of the outer layer upon contamination. |

| Gloves (High Risk) | Silver Shield / Laminate | Required if dissolved in penetrating solvents like DMSO or DMF. These solvents carry the toxin through standard nitrile. |

| Respiratory | N95 (Minimum) / P100 (Preferred) | Only if working outside a hood (Emergency). Solids can form invisible micro-dust. |

| Eye/Face | Chemical Goggles | Safety glasses are insufficient against airborne dusts that can dissolve in tear ducts (forming HF/HCN). |

Part 5: Emergency Response & Decontamination

Exposure Response Workflow

If exposure is suspected, immediate action is required. Do not wait for symptoms (dizziness, weakness), as they may be delayed.

Caption: Immediate response logic emphasizing rapid decontamination and neurological monitoring.

Spill Cleanup

-

Evacuate: Clear the immediate area.

-

PPE Up: Don full PPE including P100 respirator.

-

Dry Method: Do not wet the powder initially (avoids spreading). Use a HEPA vacuum or gently sweep into a container using a dust suppressant.

-

Deactivation: Wipe the surface with a mild alkaline solution (5% Sodium Carbonate) to neutralize potential acidic hydrolysis products, followed by water.

Part 6: Synthesis & Reactivity Context (For Process Chemists)

Synthesis Route Insight: The most common synthesis of 3-Fluoro-4-(methylsulfonyl)benzonitrile involves a Nucleophilic Aromatic Substitution (SNAr).

-

Precursor: 3,4-Difluorobenzonitrile (CAS 64248-62-0).[2]

-

Reagent: Sodium Methanesulfinate (NaSO₂Me).

-

Mechanism: The nitrile group at the para position activates the 4-fluorine for displacement by the sulfinate anion.

-

Process Safety: This reaction typically requires polar aprotic solvents (DMSO/DMF) and heat (>80°C).

-

Hazard: Heating DMSO with halides can sometimes lead to runaway decompositions. Ensure thermal stability testing (DSC/ARC) before scaling up.

-

Waste Disposal:

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Critical: The scrubber must be rated for HF (from fluorine) and SOx (from sulfone).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585140, 3-Fluoro-4-methylbenzonitrile. Retrieved from [Link](Used for read-across physical properties and structural analogy).

-

Frontiers in Pharmacology (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved from [Link](Primary source for neurotoxicity hazard identification).[3]

Sources

Commercial Sourcing & Technical Validation of 3-Fluoro-4-(methylsulfonyl)benzonitrile

[1][2][3][4]

CAS Number: 185946-05-8 Formula: C₈H₆FNO₂S Molecular Weight: 199.20 g/mol Primary Application: Electrophilic Scaffold for SNAr Diversification in Kinase Inhibitor Discovery[1]

Executive Summary: The Strategic Value of the Scaffold

In medicinal chemistry, 3-Fluoro-4-(methylsulfonyl)benzonitrile serves as a high-value "lynchpin" intermediate.[1] Its utility stems from the electronic interplay between its three substituents:

-

Nitrile (CN): A versatile handle for heterocycle formation (e.g., tetrazoles, amidines) or reduction to benzylamines.

-

Methylsulfonyl (SO₂Me): A strong electron-withdrawing group (EWG) that activates the ring.[1]

-

Fluorine (F): Located ortho to the sulfone and meta to the nitrile. Due to the combined withdrawing power of the para-SO₂Me and meta-CN, this fluorine atom is highly labile toward Nucleophilic Aromatic Substitution (SNAr).[1]

Field Insight: This compound is frequently used to introduce the 4-(methylsulfonyl)phenyl moiety—a common pharmacophore for improving metabolic stability and solubility—while simultaneously allowing the introduction of a nucleophile (amine or alkoxide) at the 3-position.[1]

Commercial Supplier Landscape

Sourcing this intermediate requires distinguishing between "Catalog Aggregators" (who may hold older stock) and "Original Manufacturers" (who control the impurity profile).[1]

Tier 1: Validated Stock Suppliers (High Reliability)

These suppliers typically maintain verified stock with consistent purity (>97%) and defined impurity profiles.[1]

| Supplier | Catalog No. | Pack Sizes | Purity Spec | Primary Impurity Risk |

| BLD Pharm | BD222657 | 1g, 5g, 25g | >97% | Sulfide precursor (<0.5%) |

| Accela Chem | SY012952 | 1g - 100g | >98% | Hydrolysis product (Acid) |

| Sigma-Aldrich | Varies | 250mg - 5g | >97% | Moisture (Hygroscopic) |

| Enamine | Inquire | Bulk | >95% | Regioisomers |

Tier 2: Bulk & Custom Synthesis (Scale-Up)

For >100g requirements, catalog pricing is inefficient.[1] Engage these suppliers for process-optimized batches.

-

Combi-Blocks: Excellent for kilogram-scale requests; often have precursors in stock to manufacture rapidly.[1]

-

AABlocks: Reliable for mid-scale (10g–100g) with competitive pricing.

Technical Specifications & Impurity Profiling

To ensure experimental reproducibility, you must validate incoming batches against specific Critical Quality Attributes (CQAs).

The Synthesis-Impurity Correlation

Understanding the synthesis route allows you to predict and detect silent impurities that may poison downstream catalysis.[1]

Dominant Synthetic Route:

-

Starting Material: 3,4-Difluorobenzonitrile.[1]

-

Step 1 (SNAr): Displacement of 4-F with Sodium Thiomethoxide (NaSMe).[1]

-

Step 2 (Oxidation): Oxidation of the sulfide to sulfone using mCPBA or H₂O₂/Na₂WO₄.

Critical Impurity: 3-Fluoro-4-(methylthio)benzonitrile .[1]

-

Origin: Incomplete oxidation in Step 2.

-

Risk: The sulfide is a soft nucleophile and can interfere with Pd-catalyzed cross-couplings or act as a radical trap.[1]

-

Detection: The sulfide methyl peak (~2.5 ppm) is distinct from the sulfone methyl (~3.2 ppm) in ¹H NMR.[1]

Visualizing the Impurity Logic

Caption: Synthesis flow showing the origin of the critical sulfide impurity due to incomplete oxidation.

Quality Control & Validation Protocols

As a Senior Scientist, do not rely solely on the Certificate of Analysis (CoA). Perform this "Self-Validating System" upon receipt.

Protocol A: Purity Verification via ¹H NMR

Objective: Quantify the unoxidized sulfide impurity.

-

Solvent: Dissolve 10 mg in DMSO-d₆ (CDCl₃ is acceptable, but DMSO ensures full solubility of sulfones).

-

Key Signals:

-

Target Sulfone (SO₂Me): Singlet at ~3.30 ppm .

-

Impurity Sulfide (SMe): Singlet at ~2.55 ppm .

-

-

Calculation: Integrate the Sulfone methyl (set to 3.00). If the Sulfide methyl integral > 0.03 (1%), purification is required before use in sensitive transition-metal catalysis.[1]

Protocol B: Functional Reactivity Test (The "Morpholine Test")

Objective: Confirm the lability of the fluorine atom (the active site).[1]

-

Setup: Dissolve 20 mg of the commercial material in 0.5 mL DMSO.

-

Reagent: Add 2 equivalents of Morpholine (excess).

-

Condition: Heat to 60°C for 30 minutes.

-

Analysis: Check via LC-MS.

-

Pass: >95% conversion to the morpholine adduct (M+H = 267).

-

Fail: Significant remaining starting material implies the fluorine is deactivated (unlikely) or the material is misidentified (e.g., the des-fluoro analog).[1]

-

Handling & Safety Data

-

Physical State: Off-white to crystalline solid.[1]

-

Melting Point: Typically 118–122°C (Sharp MP indicates high purity).

-

Hazards:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315/H319: Causes skin and serious eye irritation (Sulfone acidity/fluorine reactivity).

-

-

Storage: Store at room temperature, kept dry. Sulfones are generally stable, but the nitrile can hydrolyze to the amide/acid if exposed to strong acids/bases and moisture over time.

References

-

Accela Chem. (2025). Product Catalog: 3-Fluoro-4-(methylsulfonyl)benzonitrile (CAS 185946-05-8).[1][2][3][4] Retrieved from [1]

-

BLD Pharm. (2025). Material Safety Data Sheet: 3-Fluoro-4-(methylsulfonyl)benzonitrile. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Fluorinated Benzonitriles. Retrieved from [1]

-

Sigma-Aldrich. (2025).[1][5] Building Blocks for Medicinal Chemistry: Sulfones and Nitriles. Retrieved from [1]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. 3-氟-4-(甲基磺酰基)苯甲腈_分子量_结构式_性质_CAS号【185946-05-8】_化源网 [chemsrc.com]

- 3. 3-Fluoro-4-(methylsulfonyl)benzonitrile - CAS:185946-05-8 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 4. 45434-02-4,[1-(Aminomethyl)cyclopropyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]

Methodological & Application

experimental protocol for nucleophilic aromatic substitution using 3-Fluoro-4-(methylsulfonyl)benzonitrile

Application Note: Chemoselective SNAr Functionalization of 3-Fluoro-4-(methylsulfonyl)benzonitrile

Introduction: The Strategic Utility of the Scaffold

In modern drug discovery, 3-Fluoro-4-(methylsulfonyl)benzonitrile represents a high-value "tri-functional" scaffold. Its utility stems from the orthogonal reactivity of its three substituents:

-

The Nitrile (-CN): A precursor for primary amines (reduction), carboxylic acids (hydrolysis), or heterocycles (e.g., tetrazoles, oxadiazoles).[1]

-

The Methylsulfonyl (-SO₂Me): A metabolically stable, strong hydrogen-bond acceptor that enhances solubility and lowers lipophilicity (LogP), often used as a bioisostere for carbonyls.[1]

-

The Fluorine (-F): An activated leaving group for Nucleophilic Aromatic Substitution (SNAr).[1][2][3]

This application note details the experimental protocols for the chemoselective displacement of the fluorine atom using nitrogen and oxygen nucleophiles. The core challenge addressed here is ensuring exclusive displacement of the fluoride (C3 position) while retaining the sulfonyl group (C4 position), which is itself a potential leaving group under forcing conditions.

Mechanistic Insight: The "Ortho-Sulfone" Effect

Success in this reaction relies on understanding the electronic activation of the benzene ring.

-

Activation: The SNAr reaction is rate-limited by the initial nucleophilic attack, forming a high-energy Meisenheimer complex.[1]

-

Regiochemistry: The Fluorine at C3 is activated by the ortho-methylsulfonyl group (-SO₂Me) and the meta-cyano group (-CN).[1] While -CN is a strong electron-withdrawing group (EWG), its meta positioning renders it less effective at stabilizing the negative charge in the transition state compared to the ortho-SO₂Me.

-

Leaving Group Ability: Although sulfonyl groups can act as nucleofuges (leaving groups), the high electronegativity of fluorine lowers the energy of the transition state significantly more than the sulfone, making C3 the primary electrophilic site.

DOT Diagram: Reaction Mechanism & Transition State Stabilization

Figure 1: The SNAr pathway. The ortho-sulfonyl group is critical for stabilizing the anionic intermediate (Meisenheimer complex).

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of 3-amino-4-(methylsulfonyl)benzonitrile derivatives.[1] Scope: Primary and secondary amines (cyclic and acyclic).[1]

Reagents:

-

Substrate: 3-Fluoro-4-(methylsulfonyl)benzonitrile (1.0 equiv)[1]

-